FC-11 (FAK degrader)
Description
The Pivotal Roles of Focal Adhesion Kinase in Cellular Homeostasis and Disease Pathogenesis
Focal Adhesion Kinase is a 125 kDa intracellular protein that serves as a central hub for signals originating from the extracellular matrix (ECM) and growth factor receptors. frontiersin.orgbiologists.com It is typically found at focal adhesions, which are dynamic structures that mediate the connection between the cell's cytoskeleton and the surrounding ECM. frontiersin.orgmdpi.com FAK's functions are multifaceted, encompassing both kinase-dependent enzymatic activities and kinase-independent scaffolding roles. researchgate.netacs.org
In maintaining cellular homeostasis, FAK is essential for processes such as cell adhesion, migration, proliferation, and survival. frontiersin.orgcreativebiolabs.net Its activation, often initiated by integrin clustering upon ECM binding, triggers a cascade of downstream signaling events. biologists.comcreativebiolabs.net A key event is the autophosphorylation of FAK at tyrosine 397 (Y397), which creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. frontiersin.org This signaling axis influences the actin cytoskeleton, thereby regulating cell motility and morphology, which are vital for tissue development and wound healing. creativebiolabs.net
In the context of disease, particularly cancer, FAK is frequently overexpressed and its activity elevated. frontiersin.orgbiologists.com This aberrant FAK signaling contributes to tumor progression by promoting cell proliferation, survival, invasion, and angiogenesis. frontiersin.orgcreativebiolabs.net FAK can also localize to the nucleus, where it can modulate gene expression. biologists.comtandfonline.com For instance, nuclear FAK can promote the degradation of the tumor suppressor p53 by enhancing the activity of the E3 ubiquitin ligase MDM2, thereby suppressing apoptosis. tandfonline.comnih.gov Furthermore, FAK is implicated in the development of drug resistance in cancer cells. frontiersin.org
Fundamental Principles and Therapeutic Promise of Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation (TPD) represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the selective elimination of target proteins. revvity.compharmasalmanac.com This approach harnesses the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). researchgate.netacs.org The most well-established TPD technology is the use of proteolysis-targeting chimeras (PROTACs). nih.gov
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govbio-techne.com By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. pharmasalmanac.com This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome. pharmasalmanac.com
The therapeutic promise of TPD is significant for several reasons. Firstly, it can target proteins that have been considered "undruggable" by conventional small molecule inhibitors, which often require a well-defined active site for binding. revvity.com Since TPD relies on binding to any suitable surface on the protein, it greatly expands the range of targetable proteins. Secondly, because PROTACs act catalytically, they can induce the degradation of multiple protein molecules, potentially leading to a more profound and sustained pharmacological effect at lower concentrations. bio-techne.com Thirdly, by degrading the entire protein, TPD can eliminate both the enzymatic and non-enzymatic scaffolding functions of a target, offering a more comprehensive inhibition of its biological activities. acs.orgacs.org
Strategic Rationale for Pharmacological Degradation of FAK in Preclinical Research
The development of FAK-targeting PROTACs, such as FC-11, is driven by the limitations of traditional FAK inhibitors and the unique advantages offered by TPD. While several small molecule FAK inhibitors have been developed and have shown efficacy in preclinical models, their clinical success has been limited. acs.orgacs.org A major reason for this is that these inhibitors primarily target the kinase activity of FAK, leaving its scaffolding functions intact. acs.orgacs.org As FAK's scaffolding role is also implicated in tumorigenesis, kinase inhibitors may not fully abrogate its pro-cancerous activities. tandfonline.comresearchgate.net
In preclinical research, FAK degraders like FC-11 serve as invaluable chemical probes. They enable researchers to investigate the consequences of acute and reversible FAK depletion in a temporal manner, which can be more informative than genetic knockout models that involve permanent gene deletion. nih.govnih.gov The ability to rapidly induce FAK degradation and then observe the recovery of the protein after the degrader is removed allows for a dynamic study of FAK's function and the cellular pathways it regulates. nih.govtandfonline.com This approach is crucial for validating FAK as a therapeutic target and for exploring the potential of FAK degradation as a therapeutic strategy for various diseases.
FC-11 Research Findings
The FAK degrader FC-11 is a PROTAC that is composed of the FAK ligand PF562271 and the CRBN E3 ligase ligand pomalidomide (B1683931), connected by a linker. nih.govmedchemexpress.com
Mechanism of Action
FC-11 induces the degradation of FAK through a mechanism that is dependent on both the proteasome and the CRBN E3 ligase. nih.gov Treatment of cells with FC-11 in combination with a proteasome inhibitor, such as MG132 or carfilzomib, blocks the degradation of FAK, confirming the involvement of the proteasome. nih.gov Similarly, co-treatment with an excess of the CRBN ligand pomalidomide or the FAK ligand PF562271 competes with FC-11 for binding to CRBN and FAK, respectively, thereby reducing FAK degradation. nih.gov These findings collectively demonstrate that FC-11 functions by forming a ternary complex between FAK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FAK. nih.gov
In Vitro Degradation Efficiency
FC-11 has demonstrated potent and efficient degradation of FAK in a variety of cell lines. nih.govmedchemexpress.com The half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the level of the target protein by 50%, has been determined in several cell types.
Table 1: In Vitro Degradation Efficiency of FC-11 in Various Cell Lines
| Cell Line | DC50 (pM) |
|---|---|
| TM3 | 310 medchemexpress.com |
| PA1 | 80 medchemexpress.com |
| MDA-MB-436 | 330 medchemexpress.com |
| LNCaP | 370 medchemexpress.com |
| Ramos | 40 medchemexpress.com |
This table is interactive. Click on the headers to sort the data.
Furthermore, in PA1 cells, treatment with FC-11 at concentrations of 1-10 nM for 8 hours resulted in a 99% reduction in FAK protein levels compared to the control. medchemexpress.com FC-11 also inhibits the autophosphorylation of FAK in TM3 cells in a concentration-dependent manner. medchemexpress.com
In Vivo Degradation and Reversibility
Preclinical studies in mice have shown that FC-11 can effectively degrade FAK in vivo. nih.gov Following administration, a significant reduction in FAK levels was observed in various reproductive tissues. nih.gov Importantly, this degradation was found to be reversible. After cessation of FC-11 treatment, FAK protein levels gradually returned to normal over a period of approximately one to two weeks, demonstrating that the effect of the degrader is not permanent. nih.govnih.gov This reversibility is a key feature of PROTAC technology and distinguishes it from genetic knockout approaches. bio-techne.com
Properties
CAS No. |
2271035-37-9 |
|---|---|
Molecular Formula |
C41H42F3N13O9S |
Molecular Weight |
949.9242 |
IUPAC Name |
1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChI Key |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FC-11; FC 11; FC11; FC-11 (FAK degrader); |
Origin of Product |
United States |
Discovery, Design, and Medicinal Chemistry of Fc 11 As a Fak Degrader
Rational Design Approaches Employed in the Identification of FC-11
The development of FC-11 was a rational, structure-based design effort aimed at overcoming the limitations of existing FAK inhibitors. frontiersin.orgnih.gov The core strategy was to employ PROTAC technology, which involves creating a chimeric molecule that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. acs.orgrsc.org
The rational design of FC-11 involved several key considerations:
Target Selection and Ligand Choice : The primary target was Focal Adhesion Kinase (FAK). The designers selected the potent and well-characterized FAK inhibitor PF-562271 as the warhead, or the portion of the PROTAC that binds to the target protein. acs.orgnih.govnih.gov This choice ensured high-affinity binding to FAK.
E3 Ligase Recruitment : PROTACs function by forming a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. rsc.org For FC-11, the researchers chose to recruit the Cereblon (CRBN) E3 ligase, a widely used and effective E3 ligase in PROTAC design. acs.orgresearchgate.netnih.gov Pomalidomide (B1683931), a known ligand for CRBN, was selected as the E3 ligase-binding moiety. medchemexpress.com
Library Synthesis : To identify the most effective degrader, a library of potential FAK PROTACs was designed and synthesized. acs.orgresearcher.lifefrontiersin.org This library was created by linking FAK inhibitors (including PF-562271 and VS-6063) to the CRBN ligand using linkers of varying composition and length. acs.orgresearchgate.net FC-11 was subsequently identified from this library as a lead compound demonstrating exceptionally high potency for FAK degradation. acs.orgnih.gov The goal was to create a tool that could not only inhibit FAK's kinase activity but also eliminate its non-enzymatic scaffolding role, offering a more comprehensive approach to blocking FAK's function in cancer. acs.orgnih.govfrontiersin.org
Structural Features and Chemical Scaffolding of FC-11 as a PROTAC FAK Degrader
FC-11 is a hetero-bifunctional molecule, characteristic of the PROTAC class of compounds. acs.orgrsc.org Its structure is composed of three distinct chemical moieties connected in a specific arrangement to achieve its function.
The core components of the FC-11 scaffold are:
FAK-binding Ligand : This component is the FAK kinase inhibitor PF-562271 . nih.govmedchemexpress.com It serves as the "warhead" that specifically recognizes and binds to the FAK protein within the cell.
E3 Ligase-recruiting Ligand : FC-11 incorporates Pomalidomide , a derivative of thalidomide. medchemexpress.com This ligand binds to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. acs.orgresearchgate.net
Linker : A flexible linker connects the FAK ligand (PF-562271) and the CRBN ligand (Pomalidomide). In FC-11, this is a polyethylene (B3416737) glycol (PEG)-based linker that also contains a triazole ring. researchgate.netfrontiersin.org The linker's length and chemical nature are critical, as it must orient the two ligands appropriately to facilitate the simultaneous binding of FAK and CRBN, thereby forming a stable and productive ternary complex (FAK-FC-11-CRBN). rsc.org
This three-part structure allows FC-11 to act as a bridge, bringing the FAK protein into close proximity with the CRBN E3 ligase, which then tags FAK for destruction by the proteasome. rsc.orgnih.gov
Optimization Strategies for Enhancing FC-11 Potency and Degrader Functionality
The identification of FC-11 as a superior FAK degrader resulted from a systematic optimization process. Researchers synthesized and evaluated a library of FAK-targeting PROTACs, varying the constituent components to enhance degradation potency. acs.orgfrontiersin.org The primary measure of efficacy was the half-maximal degradation concentration (DC₅₀), which represents the concentration of the compound required to degrade 50% of the target protein in cells.
The optimization process focused heavily on the linker moiety, as its length, flexibility, and chemical composition are crucial for enabling the formation of a stable and efficient ternary complex. rsc.orgfrontiersin.org By creating a series of compounds with different linkers connecting the FAK inhibitor and the E3 ligase ligand, researchers could identify the optimal spatial and geometric arrangement for inducing ubiquitination.
FC-11 emerged from this screening process as a highly potent molecule, inducing rapid and profound FAK degradation at picomolar (pM) and even femtomolar (fM) concentrations across various human cell lines. acs.orgresearchgate.net The degradation effect of FC-11 was also found to be reversible; FAK protein levels were observed to gradually recover after the compound was removed, demonstrating that the regulation of FAK levels could be controlled. acs.orgnih.gov This high potency signifies a successful optimization of the PROTAC structure, leading to a tool compound that can efficiently target FAK for degradation. nih.gov
Table 1: Degradation Potency (DC₅₀) of FC-11 in Various Cell Lines
| Cell Line | Cell Type | DC₅₀ Value | Citation |
| Ramos | Human Burkitt's lymphoma | 40 pM | medchemexpress.com |
| PA1 | Human ovarian teratocarcinoma | 80 pM | nih.govmedchemexpress.com |
| TM3 | Mouse Leydig cell | 310 pM | medchemexpress.com |
| MDA-MB-436 | Human breast cancer | 330 pM | medchemexpress.com |
| LNCaP | Human prostate cancer | 370 pM | medchemexpress.com |
Elucidation of the Molecular Mechanisms Underpinning Fc 11 Mediated Fak Degradation
Characterization of E3 Ubiquitin Ligase Recruitment by FC-11
FC-11 is engineered to recruit the Cereblon (CRBN) E3 ubiquitin ligase. acs.orgnih.gov It incorporates a ligand for CRBN, specifically a derivative of pomalidomide (B1683931), which is known to bind to the CRBN substrate receptor. medchemexpress.comrsc.org CRBN is a component of the larger Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.org By binding to CRBN, FC-11 effectively commandeers this enzymatic machinery. nih.gov
The recruitment of CRBN by the pomalidomide moiety of FC-11 is a critical first step in the degradation process. rsc.org Pomalidomide and other related immunomodulatory drugs (IMiDs) are well-characterized CRBN ligands that modulate the substrate specificity of the E3 ligase. frontiersin.org In the context of FC-11, the pomalidomide component serves as a handle to bring the entire CRL4-CRBN complex into close proximity with the FAK protein, which is simultaneously bound by the other end of the FC-11 molecule. nih.govnih.gov Studies have confirmed that the degradation of FAK by FC-11 is dependent on CRBN. Co-treatment of cells with FC-11 and a competing CRBN ligand abolishes the degradation activity, demonstrating the specific requirement for FC-11 to engage with the CRBN E3 ligase. rsc.org
Biophysical and Biochemical Probing of FC-11-Induced Ternary Complex Formation (FAK-FC-11-E3 Ligase)
The mechanism of action of FC-11 hinges on its ability to induce the formation of a stable ternary complex consisting of FAK, FC-11, and the CRBN E3 ligase. nih.gov This three-part complex is the essential intermediate that facilitates the subsequent ubiquitination of FAK. The formation of this complex is a cooperative process, where the binding of FC-11 to both FAK and CRBN brings the two proteins together. nih.gov
The linker component of FC-11, which connects the FAK-binding ligand (an analogue of PF-562271) and the CRBN-binding ligand (pomalidomide), plays a crucial role in the geometry and stability of this ternary complex. medchemexpress.comrsc.orgresearchgate.net The length and composition of the polyethylene (B3416737) glycol (PEG)-based linker in FC-11 have been optimized to facilitate a productive orientation between FAK and the E3 ligase, allowing for efficient ubiquitin transfer. researchgate.net Biophysical studies, often employing techniques like Förster resonance energy transfer (FRET), are used to characterize the formation and cooperativity of such ternary complexes. For instance, a high degree of cooperativity (α > 100) has been observed in similar PROTAC systems, indicating that the binding of the PROTAC to one protein significantly enhances its affinity for the second protein. nih.gov The structure of the ternary complex is pivotal for degradation efficiency, as an improper orientation can prevent the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, from accessing lysine (B10760008) residues on the surface of FAK. rsc.org
Molecular Events of FAK Ubiquitination Triggered by FC-11
Once the FAK-FC-11-CRBN ternary complex is formed, the E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the FAK protein. rsc.org This process, known as ubiquitination, marks FAK for degradation. The CRL4-CRBN complex, like other Cullin-RING ligases, requires neddylation for its full enzymatic activity. rsc.org
The polyubiquitination of FAK is a key molecular event triggered by FC-11. nih.gov A chain of ubiquitin molecules is attached to FAK, which serves as a recognition signal for the 26S proteasome. rsc.orgfrontiersin.org The degradation of FAK induced by FC-11 is abolished when cells are co-treated with inhibitors of the neddylation pathway, confirming the involvement of the CRL4-CRBN E3 ligase in this process. rsc.org The specific lysine residues on FAK that are ubiquitinated have not been fully elucidated in the context of FC-11, but they are presumed to be surface-exposed residues that become accessible to the E2 enzyme upon ternary complex formation. rsc.org
Proteasome-Dependent Degradation Pathway Activation Following FC-11 Treatment
The final step in the FC-11-mediated degradation of FAK is the recognition of the polyubiquitinated FAK by the 26S proteasome and its subsequent degradation. researchgate.netacs.org The proteasome is a large protein complex that functions as the cell's primary machinery for degrading unneeded or damaged proteins. rsc.org
The involvement of the proteasome in FC-11-induced FAK degradation has been experimentally confirmed. medchemexpress.com Treatment of cells with proteasome inhibitors, such as MG132, in conjunction with FC-11, prevents the degradation of FAK. rsc.org This demonstrates that the reduction in FAK protein levels is not merely due to the inhibition of its synthesis or other off-target effects, but is a direct consequence of proteasomal degradation. The degradation of FAK by FC-11 has been shown to be rapid, with significant reduction in FAK levels observed after just a few hours of treatment. frontiersin.orgmedchemexpress.com Furthermore, this degradation is reversible; upon removal of FC-11, FAK protein levels can be restored. researchgate.netfrontiersin.org This reversibility allows for temporal control over FAK levels in experimental settings. nih.gov
Kinetic and Stoichiometric Analyses of FC-11-Induced FAK Degradation
Kinetic and stoichiometric analyses of FC-11 have revealed it to be a highly potent and efficient degrader of FAK. medchemexpress.com The potency of a PROTAC is often described by its DC50 value, which is the concentration required to degrade 50% of the target protein, and its Dmax, the maximum percentage of protein degradation achieved. bio-techne.com
FC-11 has demonstrated remarkable potency, with DC50 values in the picomolar range across various cell lines. medchemexpress.com For example, the DC50 values for FC-11 have been reported as 40 pM in Ramos cells, 80 pM in PA1 cells, 310 pM in TM3 cells, 330 pM in MDA-MB-436 cells, and 370 pM in LNCaP cells. medchemexpress.com At a concentration of 10 nM, FC-11 can achieve 99% degradation of FAK in PA1 cells after 8 hours of treatment. medchemexpress.comrsc.org The catalytic nature of PROTACs means that a single molecule of FC-11 can induce the degradation of multiple FAK molecules, as it is released from the complex after ubiquitination and can engage another FAK and E3 ligase. rsc.org Time-course experiments have shown that FC-11 can induce near-complete degradation of autophosphorylated FAK within 3 hours at a concentration of 100 nM in TM3 cells. However, a "hook effect" can be observed with PROTACs, where at supraoptimal concentrations, the formation of non-productive binary complexes (FC-11-FAK and FC-11-CRBN) can outcompete the formation of the productive ternary complex, leading to reduced degradation efficiency. nih.gov
Table 1: Potency of FC-11 in Various Cell Lines
| Cell Line | Cell Type | DC50 (pM) |
|---|---|---|
| Ramos | Human Burkitt's lymphoma | 40 |
| PA1 | Human ovarian teratocarcinoma | 80 |
| TM3 | Mouse Leydig cells | 310 |
| MDA-MB-436 | Human breast cancer | 330 |
| LNCaP | Human prostate cancer | 370 |
Data sourced from MedchemExpress and Tocris Bioscience. medchemexpress.com
Assessment of Fc 11 Target Specificity and Proteome Selectivity
Quantitative Evaluation of FC-11 On-Target FAK Degradation
FC-11 is a proteolysis-targeting chimera (PROTAC) that potently and rapidly degrades Focal Adhesion Kinase (FAK). researchgate.netacs.org It is composed of the FAK inhibitor PF-562271, a linker, and the cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931). acs.orgtocris.com This design facilitates the formation of a ternary complex between FAK, FC-11, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FAK. acs.orgfrontiersin.org
The degradation of FAK induced by FC-11 is a rapid and reversible process. researchgate.netacs.org Studies have shown that removal of the compound allows for the restoration of FAK protein levels. researchgate.net
Quantitative analyses have demonstrated the high potency of FC-11 in degrading FAK across various cell lines. The half-maximal degradation concentration (DC50) values are in the picomolar to nanomolar range, indicating exceptional efficiency. For instance, in PA1 cells, FC-11 treatment for 8 hours resulted in a DC50 of 80 pM. frontiersin.orgmedchemexpress.com Furthermore, at concentrations of 1-10 nM, FC-11 achieved 99% degradation of FAK in PA1 cells within 8 hours. medchemexpress.com The compound also effectively degrades the autophosphorylated, active form of FAK (pFAKtyr397). tocris.comfrontiersin.org In TM3 cells, near-complete degradation of pFAKtyr397 was observed after 3 hours of treatment with 100 nM FC-11. tocris.com
The degradation of FAK by FC-11 is dependent on the proteasome and mediated by CRBN. medchemexpress.com This was confirmed by experiments showing that the degradation activity of FC-11 is blocked by proteasome inhibitors and in the presence of competing CRBN ligands.
Table 1: Quantitative FAK Degradation by FC-11 in Various Cell Lines
| Cell Line | DC50 | Reference |
| Ramos | 40 pM | medchemexpress.com |
| PA1 | 80 pM | frontiersin.orgmedchemexpress.com |
| TM3 | 310 pM | medchemexpress.com |
| MDA-MB-436 | 330 pM | medchemexpress.com |
| LNCaP | 370 pM | medchemexpress.com |
Comprehensive Proteomic Profiling for Identification of Off-Target Proteins Modulated by FC-11
To assess the selectivity of FC-11, comprehensive proteomic analyses are employed to identify any unintended protein targets. plos.org Techniques such as quantitative mass spectrometry can reveal changes in the abundance of thousands of proteins following treatment with the degrader.
While specific proteomic data for FC-11 is not extensively detailed in the provided search results, the general methodology involves comparing the proteome of cells treated with FC-11 to that of untreated cells. nih.govresearchgate.net This allows for the identification of proteins whose levels are significantly altered, indicating potential off-target effects. tandfonline.comfrontiersin.org For a highly selective degrader like FC-11 is intended to be, the expectation is that FAK will be the primary protein showing a significant decrease in abundance.
The process of identifying off-target proteins typically involves setting a threshold for significant changes in protein levels (e.g., a fold change greater than a certain value and a statistically significant p-value). researchgate.netfrontiersin.org Any proteins that meet these criteria are considered potential off-targets and would require further validation.
Table 2: Illustrative Data from a Hypothetical Proteomic Screen of FC-11
| Protein | Fold Change (FC-11 vs. Control) | p-value | On-Target/Off-Target |
| FAK | -10.5 | <0.001 | On-Target |
| Protein X | -1.2 | 0.25 | Off-Target (non-significant) |
| Protein Y | +1.1 | 0.30 | Off-Target (non-significant) |
Mechanistic Basis for Selectivity of FC-11 Among Kinase Family Members
The selectivity of a PROTAC like FC-11 for its target kinase over other structurally similar kinases is a critical aspect of its design and therapeutic potential. biorxiv.orgucsf.edu The selectivity of FC-11 for FAK is determined by the specific interactions between the FAK inhibitor component (PF-562271), the FAK protein itself, and the formation of a stable ternary complex with the CRBN E3 ligase.
The PF-562271 warhead of FC-11 binds to the ATP-binding pocket of the FAK kinase domain. plos.org The specificity of this interaction is a primary determinant of FC-11's selectivity. Kinases possess highly conserved ATP-binding sites, making the development of selective inhibitors challenging. pnas.orgnih.gov However, subtle differences in the amino acid residues lining this pocket can be exploited to achieve selectivity. ucsf.edupnas.org The chemical structure of PF-562271 is designed to form favorable interactions with the specific residues and conformation of the FAK kinase domain, leading to a higher binding affinity for FAK compared to other kinases. plos.org
Furthermore, the formation of a productive ternary complex (FAK-FC-11-CRBN) is essential for degradation. The linker connecting the FAK inhibitor to the E3 ligase ligand plays a crucial role in orienting the two proteins in a way that facilitates efficient ubiquitination of FAK. The length and composition of the linker are optimized to ensure the proper geometry and stability of this complex. This requirement for a stable and productive ternary complex adds another layer of selectivity, as even if FC-11 has some weak affinity for other kinases, it may not form a stable enough ternary complex to induce their degradation. acs.org
The selectivity of FC-11 is also influenced by the fact that it targets FAK for degradation rather than simply inhibiting its kinase activity. This event-driven mechanism, characteristic of PROTACs, can offer improved selectivity over traditional occupancy-driven inhibitors. researchgate.net
Cellular and Subcellular Impact of Fc 11 Induced Fak Degradation in Preclinical Models
Modulation of FAK Phosphorylation Dynamics and Downstream Signaling Effector Pathways by FC-11
The primary molecular action of FC-11 is the potent and rapid degradation of the FAK protein. frontiersin.org This degradation inherently affects FAK's phosphorylation status, as the substrate for phosphorylation is eliminated. A key event in FAK activation is its autophosphorylation at tyrosine 397 (Y397). frontiersin.orgnih.gov FC-11 treatment leads to a significant reduction in the levels of both total FAK and its activated, phosphorylated form (pFAKtyr397). nih.govmdpi.comacs.org Studies have shown that FC-11 treatment results in the near-complete degradation of pFAKtyr397 within hours. tocris.comrndsystems.com The degradation induced by FC-11 is effective across various cell types, with picomolar half-maximal degradation concentrations (DC50). tocris.commedchemexpress.com Furthermore, the effects of FC-11 are reversible, with FAK protein levels gradually recovering after the withdrawal of the compound. rsc.orgnih.govtandfonline.com
| Cell Line | Cell Type | DC50 Value | Reference |
|---|---|---|---|
| Ramos | Human Burkitt's Lymphoma | 40 pM | tocris.commedchemexpress.com |
| PA1 | Human Ovarian Teratocarcinoma | 80 pM | medchemexpress.comfrontiersin.org |
| TM3 | Mouse Leydig Cells | 310 pM | frontiersin.orgmedchemexpress.com |
| MDA-MB-436 | Human Breast Cancer | 330 pM | medchemexpress.com |
| LNCaP | Human Prostate Cancer | 370 pM | medchemexpress.com |
| Primary Germ Cells | Mouse | 0.4 nM | nih.gov |
| Primary Sertoli Cells | Mouse | 1.3 nM | nih.gov |
FAK acts as a critical node in signal transduction, integrating signals from integrins and growth factor receptors to regulate key cellular processes. frontiersin.orgresearchgate.net By degrading FAK, FC-11 effectively shuts down its downstream signaling cascades. Two major pathways controlled by FAK are the PI3K/Akt and the RAS/RAF/MEK/ERK (MAPK) pathways. frontiersin.orgnih.gov Activated FAK can form a complex with PI3K, enhancing its activity and promoting cell survival and proliferation. frontiersin.orgnih.gov Similarly, FAK can regulate the activation of the MAPK/ERK pathway, which is crucial for cell growth and invasion. frontiersin.orgnih.gov The degradation of FAK by FC-11 is therefore expected to inhibit these pro-survival and pro-proliferative signaling networks. mdpi.com This comprehensive blockade of both the FAK protein and its downstream effectors distinguishes FC-11 from kinase inhibitors, which only affect kinase-dependent functions. techscience.comnih.gov
Consequences of FC-11-Mediated FAK Degradation on Cellular Phenotypes: Adhesion, Migration, Invasion, and Proliferation
The degradation of FAK by FC-11 has profound consequences on cellular behavior, particularly on phenotypes associated with cancer progression and metastasis, such as adhesion, migration, and invasion. nih.gov FAK is a central component of focal adhesions, which are multiprotein complexes that connect the actin cytoskeleton to the extracellular matrix (ECM), and it plays a pivotal role in cell motility. medchemexpress.com
Research in preclinical models, especially in hepatocellular carcinoma (HCC), has demonstrated that FC-11 is significantly more effective at inhibiting cell migration and invasion compared to the FAK kinase inhibitor defactinib (B1662816). nih.gov This superior efficacy is attributed to FC-11's ability to eliminate both the kinase and the non-kinase scaffolding functions of FAK, whereas inhibitors only block its catalytic activity. techscience.comnih.gov In vivo experiments using a lung metastasis model of HCC confirmed that FC-11 treatment resulted in fewer metastases compared to both vehicle and defactinib-treated groups. nih.gov The mechanism for this potent anti-metastatic effect involves the inhibition of the epithelial-mesenchymal transition (EMT), as evidenced by changes in the expression of markers like E-cadherin and vimentin (B1176767) following FC-11 treatment. nih.gov
Interestingly, the effect of FC-11 on cell proliferation appears to be less pronounced. Some studies report that, similar to FAK inhibitors, FC-11 does not significantly inhibit the proliferation of certain cancer cell lines in vitro. rsc.orgnih.gov This suggests that while FAK is critical for cell motility and invasion, its role in proliferation may be more context-dependent or that compensatory pathways can maintain cell division in some models despite FAK depletion.
| Cellular Phenotype | Effect of FC-11 (FAK Degrader) | Effect of FAK Kinase Inhibitors (e.g., Defactinib) | Reference |
|---|---|---|---|
| FAK Protein Level | Strongly Decreased (>90%) | No significant change | nih.govnih.gov |
| pFAK (Y397) Level | Strongly Decreased | Decreased | nih.gov |
| Cell Migration | Strongly Inhibited | Inhibited (less potent than FC-11) | nih.govfrontiersin.org |
| Cell Invasion | Strongly Inhibited | Inhibited (less potent than FC-11) | nih.govfrontiersin.org |
| Cell Proliferation | Not significantly inhibited in some models | Not significantly inhibited in some models | rsc.orgnih.gov |
| In Vivo Metastasis (HCC model) | Strongly Inhibited | Inhibited (less potent than FC-11) | nih.gov |
Regulation of Cell Cycle Progression and Apoptosis Induction by FC-11 in Disease Models
FAK signaling plays a significant role in promoting cell survival and regulating cell cycle progression. nih.govnih.gov Integrin-mediated FAK activation can drive the G1/S phase transition by upregulating cyclin D1 expression via the ERK pathway and by contributing to the degradation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.govimrpress.comdiva-portal.org Furthermore, FAK promotes cell survival by preventing a form of programmed cell death called anoikis, which is induced by the loss of cell-matrix adhesion. frontiersin.orgnih.gov This is often mediated through the PI3K/Akt pathway. nih.gov In the nucleus, FAK can also act as a scaffold to facilitate the degradation of the tumor suppressor p53, thereby suppressing apoptosis. mdpi.comnih.gov
By inducing the complete degradation of FAK, FC-11 can effectively counteract these pro-survival and cell cycle-promoting functions. While specific studies on FC-11's direct impact on cell cycle machinery are limited, the known functions of FAK suggest that its degradation would lead to cell cycle arrest. FAK knockout has been associated with a G2/M blockade and subsequent apoptosis, a phenomenon linked primarily to FAK's scaffolding function. nih.gov As FC-11 eliminates this scaffold, it is poised to trigger similar effects.
Direct evidence for apoptosis induction by FC-11 comes from in vivo studies. In a preclinical mouse model, treatment with FC-11 led to a significant increase in the apoptosis of germ cells within the seminiferous tubules, an effect not observed with the FAK kinase inhibitor PF562271. nih.gov This finding highlights a critical consequence of FAK protein loss that is not recapitulated by kinase inhibition alone, underscoring the importance of FAK's non-enzymatic roles in cell survival.
Global Transcriptomic and Proteomic Responses to FC-11-Induced FAK Degradation
The global cellular changes induced by FC-11 can be understood through its proteomic and transcriptomic impact. The most direct proteomic response to FC-11 is the highly selective degradation of its target, FAK. nih.gov
Proteomic analyses have confirmed the high selectivity of FC-11. While it potently degrades FAK, it shows only very slight degradation of proline-rich tyrosine kinase 2 (Pyk2), the closest homolog to FAK. nih.gov Crucially, FC-11 does not degrade known off-targets of its parent inhibitor PF562271, such as CDK1, CDK2, CDK7, and FLT3, demonstrating a favorable selectivity profile that is improved over the inhibitor itself. nih.govresearchgate.net The primary proteomic signature of FC-11 is therefore the near-total removal of FAK and pFAK, with minimal off-target protein degradation.
Direct, large-scale transcriptomic studies on FC-11 are not yet widely published. However, insights can be gleaned from studies on FAK knockout or inhibition by other means. Transcriptomic analysis of FAK-knockout cancer cells has identified numerous regulated gene targets, including those involved with the transcription factor Myc, pluripotency, and DNA repair pathways. researchgate.net Studies using the FAK inhibitor VS-4718 in uveal melanoma cells revealed downregulation of gene signatures associated with KRAS, EGFR, and cytokine signaling, as well as a reduction in YAP nuclear localization and its target genes. nih.gov Given that FC-11 causes a more complete shutdown of FAK functions, it is plausible that it would induce similar, if not more profound, transcriptomic changes. The degradation of nuclear FAK, which regulates the function of various transcription factors and the stability of proteins like p53, would be expected to cause significant alterations in gene expression related to cell cycle control, survival, and proliferation. mdpi.comnih.govnih.gov
Preclinical Efficacy Studies of Fc 11 in Defined Disease Models
In Vitro Efficacy of FC-11 in Established Cell Line Models of Disease Pathogenesis
FC-11 has demonstrated potent and rapid degradation of FAK protein across a diverse range of cancer cell lines, showcasing its broad applicability. nih.gov The degradation is dose-dependent and occurs through a CRBN-mediated and proteasome-dependent mechanism. nih.gov
Key findings from in vitro studies include:
Potent Degradation: FC-11 induces FAK degradation at picomolar concentrations in several cell lines. For instance, the half-maximal degradation concentration (DC50) for an 8-hour treatment was reported to be 310 pM in TM3 cells, 80 pM in PA1 ovarian cancer cells, 330 pM in MDA-MB-436 melanoma cells, 370 pM in LNCaP prostate cancer cells, and 40 pM in Ramos lymphoma cells. medchemexpress.com In PA1 cells, treatment with FC-11 at concentrations of 1-10 nM for 8 hours resulted in a remarkable 99% degradation of FAK protein compared to the control. medchemexpress.com
Mechanism of Action: The degradation of FAK by FC-11 is confirmed to be dependent on the CRBN E3 ubiquitin ligase and the proteasome. nih.gov Co-treatment with an excess of the CRBN ligand pomalidomide (B1683931) or the FAK inhibitor PF562271 competitively reduced FC-11-induced FAK degradation, confirming the requirement of both FAK and CRBN binding. nih.gov Furthermore, the proteasome inhibitor MG132 completely blocked the degradation, verifying the involvement of the proteasome system. nih.gov
Functional Consequences: Beyond protein degradation, FC-11 effectively inhibits FAK autophosphorylation in a dose- and time-dependent manner in TM3 cells. medchemexpress.com In hepatocellular carcinoma (HCC) cell lines such as Hep3B and Huh7, FC-11 at a concentration of 100 nM led to a significant reduction in FAK levels, with an effective dose as low as 10 nM. nih.gov Functionally, FC-11 has been shown to be more effective than the FAK inhibitor defactinib (B1662816) in inhibiting the migration and invasion of HCC cells. nih.gov Similarly, in triple-negative breast cancer (TNBC) cells, the removal of FAK by a degrader significantly hindered their migratory and invasive capabilities, outperforming the clinical candidate defactinib. acs.org In lung cancer cell lines like A549, a similar FAK-degrading PROTAC, A13, demonstrated superior antiproliferative and anti-invasion activity compared to the FAK inhibitor PF-562271. tandfonline.com
Interactive Table: In Vitro Efficacy of FC-11 in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (pM) | Key Findings |
| PA1 | Ovarian Cancer | 80 | 99% FAK degradation at 1-10 nM; CRBN- and proteasome-dependent degradation. nih.govmedchemexpress.com |
| Ramos | Burkitt's Lymphoma | 40 | Highly potent FAK degradation. medchemexpress.com |
| TM3 | Leydig Cell | 310 | Inhibition of FAK autophosphorylation. medchemexpress.com |
| MDA-MB-436 | Melanoma | 330 | Effective FAK degradation. medchemexpress.com |
| LNCaP | Prostate Cancer | 370 | Demonstrates broad applicability of FC-11. medchemexpress.com |
| Hep3B | Hepatocellular Carcinoma | N/A | Significant FAK reduction at 100 nM, effective at 10 nM. nih.gov |
| Huh7 | Hepatocellular Carcinoma | N/A | Sensitive to FC-11-induced FAK degradation. nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | FC-11 hindered migratory and invasive abilities more effectively than defactinib. acs.org |
| A549 | Lung Cancer | N/A | A similar FAK-degrading PROTAC showed better antiproliferative and anti-invasion activity than a FAK inhibitor. tandfonline.com |
In Vivo Animal Models of Disease (e.g., Xenograft Models, Genetically Engineered Models)
The promising in vitro results of FC-11 have been translated into significant efficacy in various in vivo animal models, further validating its therapeutic potential.
Hepatocellular Carcinoma (HCC) Lung Metastasis Model: In a lung metastasis model of HCC, FC-11 demonstrated superior efficacy in inhibiting tumor metastasis compared to the FAK inhibitor defactinib. nih.gov The number of lung metastases was significantly lower in the FC-11-treated group. nih.gov This enhanced anti-metastatic effect is attributed to FC-11's ability to degrade FAK, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions, which play a role in epithelial-mesenchymal transition (EMT). nih.gov
Mouse Reproductive System Model: To investigate the in vivo degradation capacity and potential non-enzymatic functions of FAK, male C57BL/6N mice were treated with FC-11. nih.gov The study revealed that FC-11 treatment led to a greater than 90% reduction of both total FAK and phosphorylated FAK (Tyr397) in reproductive tissues, including the testis, epididymis, seminal vesicle, and preputial gland. mdpi.comnih.gov In contrast, the FAK inhibitor PF562271 only inhibited FAK phosphorylation without affecting total FAK protein levels, highlighting the distinct mechanism of the degrader. nih.gov
Reversibility of FAK Degradation: A key feature of FC-11 demonstrated in vivo is the reversibility of its effect. After withdrawal of FC-11 treatment, FAK protein levels gradually recovered over a period of two weeks, indicating that FC-11 can be used as a tool for reversible FAK knockdown in vivo. nih.gov
Interactive Table: In Vivo Efficacy of FC-11 in Animal Models
| Animal Model | Disease/System | Key Findings |
| HCC Lung Metastasis Model (Mouse) | Hepatocellular Carcinoma | FC-11 was more effective than defactinib in inhibiting lung metastasis. nih.gov |
| C57BL/6N Mice | Male Reproductive System | Over 90% degradation of total and phosphorylated FAK in reproductive tissues. mdpi.comnih.gov |
| C57BL/6N Mice | Reversibility Study | FAK protein levels recovered within two weeks after cessation of FC-11 treatment. nih.gov |
Pharmacodynamic Biomarker Validation and Translational Readouts of FC-11 Activity in Preclinical Settings
The successful preclinical development of FC-11 has been supported by the identification and validation of pharmacodynamic (PD) biomarkers that serve as translational readouts of its biological activity. These biomarkers are crucial for establishing a clear link between drug exposure and target engagement in vivo.
FAK Protein Levels: The most direct and robust PD biomarker for FC-11 activity is the level of total FAK protein in both tumor and surrogate tissues. In vivo studies in mice have consistently shown a significant reduction in FAK protein levels in various tissues following FC-11 administration. nih.gov This provides a clear and quantifiable measure of target degradation.
Phosphorylated FAK (p-FAK): The level of autophosphorylated FAK at tyrosine 397 (p-FAK Tyr397) is another critical PD biomarker. nih.gov While FAK inhibitors reduce p-FAK levels, FC-11 treatment leads to a reduction in both total FAK and p-FAK, offering a more comprehensive assessment of target modulation. nih.gov The parallel reduction of both total and phosphorylated FAK confirms the degradation mechanism of FC-11 and distinguishes its action from that of simple kinase inhibition. nih.gov
Downstream Signaling Pathways: While not explicitly detailed for FC-11 in the provided context, the assessment of downstream signaling molecules affected by FAK, such as those involved in the PI3K and MAPK pathways, could serve as valuable translational readouts. frontiersin.org Changes in the phosphorylation status or expression levels of these downstream effectors would provide further evidence of the functional consequences of FAK degradation.
Reversibility as a Biomarker: The time course of FAK protein recovery after cessation of FC-11 treatment can also be considered a translational readout. nih.gov The ability to demonstrate reversible target engagement in preclinical models provides valuable information for designing clinical dosing schedules. nih.gov
The validation of these PD biomarkers in preclinical models is a critical step in the translational development of FC-11, providing the necessary tools to monitor its activity and guide its clinical evaluation.
Mechanisms of Intrinsic and Acquired Resistance to Fc 11 Mediated Fak Degradation
The efficacy of targeted cancer therapies, including those utilizing proteolysis-targeting chimeras (PROTACs) like FC-11, can be limited by both intrinsic and acquired resistance. nih.govresearchgate.net Intrinsic resistance exists before treatment, where cancer cells possess inherent traits that allow them to survive, while acquired resistance develops in initially sensitive tumors following therapeutic intervention. nih.gov Understanding the molecular underpinnings of resistance to FC-11, a potent and specific degrader of Focal Adhesion Kinase (FAK), is critical for optimizing its therapeutic application.
Rational Combination Strategies Involving Fc 11 in Preclinical Therapeutic Regimens
Synergistic Effects of FC-11 with Conventional and Novel Therapeutic Agents in Preclinical Models
As of the current body of scientific literature, there are no published preclinical studies that have specifically investigated the synergistic effects of FC-11 in combination with other conventional or novel therapeutic agents. Research on FC-11 has primarily focused on its synthesis, mechanism as a FAK degrader, and its standalone efficacy in comparison to FAK kinase inhibitors in models of hepatocellular carcinoma. nih.govresearchgate.net
The rationale for combining FAK-targeting agents with other therapies is strong. FAK signaling is implicated in resistance to chemotherapy, targeted therapy, and immunotherapy. nih.govnih.gov For instance, the inhibition of FAK has been shown to enhance the cytotoxic effects of chemotherapies like gemcitabine (B846) in pancreatic cancer models and can resensitize tumors to DNA-damaging agents. biologists.comnih.gov Furthermore, combining FAK inhibitors with MEK, KRAS, or mTOR inhibitors has shown potential in overcoming drug resistance. nih.govfrontiersin.org
Despite these promising strategies with FAK inhibitors, it is crucial to note that these findings are not directly transferable to the FAK degrader FC-11. As a PROTAC, FC-11 eliminates the entire FAK protein, abrogating both its kinase and scaffolding functions, which may lead to different biological outcomes and synergistic interactions compared to kinase inhibitors. nih.gov Future preclinical research is required to identify and characterize potential synergistic partners for FC-11.
Table 1: Potential (Hypothetical) Combination Strategies for FC-11 Based on Preclinical Data from FAK Inhibitors
| Therapeutic Agent Class | Specific Agent (Example) | Cancer Model (from FAKi studies) | Rationale for Future FC-11 Investigation |
| Chemotherapy | Gemcitabine | Pancreatic Ductal Adenocarcinoma | FAK inhibition enhances cytotoxic effects of gemcitabine. biologists.com |
| Chemotherapy | Paclitaxel (B517696) | Ovarian Cancer | Combinatorial treatment with a FAK inhibitor reduced proliferation and induced apoptosis. mdpi.com |
| Targeted Therapy (MEK Inhibitor) | Trametinib | KRAS-mutant NSCLC | FAK inhibition may restore sensitivity to MEK inhibitors. nih.govfrontiersin.org |
| Targeted Therapy (mTOR Inhibitor) | Everolimus | Various Cancers | Combination of FAK and mTORC1 inhibitors appears to be a feasible strategy to improve efficacy. frontiersin.org |
| Immunotherapy (Checkpoint Inhibitor) | Anti-PD-1/PD-L1 | Pancreatic Cancer | FAK inhibition increases responsiveness to checkpoint blockade. biologists.com |
This table is for illustrative purposes and highlights areas for future investigation. There are currently no published preclinical studies confirming these synergies specifically with FC-11.
Elucidation of Molecular Mechanisms Underlying Enhanced Efficacy in FC-11 Combination Therapies
Given the absence of published preclinical studies on FC-11 combination therapies, the molecular mechanisms that might underlie enhanced efficacy remain to be elucidated. The unique mechanism of FC-11, which involves the complete proteasomal degradation of the FAK protein via a CRBN E3 ligase-mediated process, suggests that its combinatorial effects would be distinct from those of FAK kinase inhibitors. nih.gov
For FAK inhibitors, enhanced efficacy in combination regimens is often attributed to several mechanisms:
Overcoming Resistance: FAK activation is a known resistance mechanism to various therapies. nih.gov Combining a FAK inhibitor can resensitize tumor cells to agents like paclitaxel or HER2-targeted drugs. nih.govmdpi.com
Targeting Parallel Pathways: Tumors often rely on redundant signaling pathways for survival. For example, co-inhibition of the FAK and PI3K/AKT/mTOR or RAS/MEK/ERK pathways can lead to synergistic anti-tumor effects. nih.govfrontiersin.org
Modulating the Tumor Microenvironment: FAK inhibition can reduce tumor-associated fibrosis, thereby improving drug delivery and enhancing the effects of radiation and chemotherapy. biologists.com
A study on hepatocellular carcinoma demonstrated that FC-11 on its own was more effective than the FAK inhibitor defactinib (B1662816) at inhibiting metastasis by degrading FAK and consequently inhibiting the epithelial-mesenchymal transition (EMT) through effects on E-cadherin and vimentin (B1176767) expression. nih.gov It is plausible that in a combination setting, FC-11 could synergize with other agents by more effectively shutting down both kinase and scaffolding-dependent FAK signaling, which is crucial for tumor progression and drug resistance. nih.gov However, dedicated studies are necessary to confirm these hypotheses and to map the specific molecular pathways affected by FC-11-based combination treatments.
Sequence-Dependent Effects and Optimal Scheduling in FC-11 Combination Regimens
The optimal scheduling and sequence of drug administration are critical factors in maximizing the efficacy and minimizing the toxicity of combination therapies. nih.govscielo.br For example, administering an anti-angiogenic agent before a cytotoxic drug can "normalize" the tumor vasculature and improve the delivery and efficacy of the chemotherapy. oncotarget.com
As there are currently no preclinical studies evaluating FC-11 in combination with other therapeutic agents, no data exists regarding sequence-dependent effects or optimal scheduling for FC-11 combination regimens. Determining the best way to sequence FC-11 with a partner drug would require specific preclinical investigation. Such studies would need to compare outcomes from simultaneous administration versus sequential administration (i.e., FC-11 given before or after the combination agent) at varying time intervals. oncotarget.comnih.gov The unique, reversible degradation mechanism of FC-11 adds another layer of complexity, as the timing of FAK protein knockdown and its subsequent restoration upon drug washout could be strategically leveraged in a sequential treatment plan. researchgate.net Future research in this area will be essential for the rational design of clinical trials involving FC-11-based combination therapies.
Advanced Methodological Approaches Utilized in the Study of Fc 11 and Fak Degradation
Quantitative Biochemical and Biophysical Assays for Ternary Complex Formation and Stability
The cornerstone of PROTAC (Proteolysis Targeting Chimera) action is the formation of a stable ternary complex, consisting of the target protein (FAK), the PROTAC molecule (FC-11), and an E3 ubiquitin ligase. tandfonline.com FC-11 is a heterobifunctional molecule that includes a ligand for FAK (based on the inhibitor PF-562271) and a ligand for the Cereblon (CRBN) E3 ligase (Pomalidomide), connected by a linker. tocris.comacs.org The stability and cooperativity of this FAK-FC-11-CRBN complex are critical for efficient ubiquitination and subsequent proteasomal degradation of FAK. tandfonline.comresearchgate.net
Several quantitative biochemical and biophysical assays are employed to study the formation and stability of this ternary complex:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction between FC-11, FAK, and CRBN.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor the binding kinetics (association and dissociation rates) of the components of the ternary complex in real-time. This provides valuable data on the stability of the complex.
Fluorescence-based Assays: Techniques such as Förster Resonance Energy Transfer (FRET) can be utilized with fluorescently labeled proteins to monitor the proximity and formation of the ternary complex. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR displacement assays have been developed to determine the cooperativity of PROTAC-induced ternary complexes. researchgate.net
X-ray Crystallography: While challenging, obtaining a crystal structure of the FAK-FC-11-CRBN ternary complex provides the highest resolution view of the interactions driving complex formation and stability. core.ac.uk
These assays have collectively demonstrated that FC-11 effectively brings FAK and CRBN into close proximity, facilitating the transfer of ubiquitin to FAK.
High-Throughput Screening Platforms for Identifying FC-11 Enhancers or Resistance Modulators
To identify molecules that can enhance the efficacy of FC-11 or modulate resistance to its effects, high-throughput screening (HTS) platforms are employed. plos.orgrsc.org These platforms enable the rapid screening of large libraries of chemical compounds or genetic perturbations. scispot.comannualreviews.org
Types of HTS Platforms:
Cell-Based Assays: These assays utilize engineered cell lines that report on FAK levels or activity. For instance, cells expressing a fluorescently tagged FAK can be used to quantify FAK degradation in response to FC-11 and library compounds. Automated microscopy and flow cytometry are often used for readout. nih.govmdpi.com
Biochemical Assays: In vitro assays can be adapted for a high-throughput format to screen for compounds that directly affect the formation or stability of the FAK-FC-11-CRBN ternary complex.
Applications in FC-11 Research:
Identifying Enhancers: HTS can identify compounds that may not directly degrade FAK but can potentiate the activity of FC-11, potentially by stabilizing the ternary complex or inhibiting pathways that counteract FAK degradation. researchgate.net
Uncovering Resistance Mechanisms: By screening for compounds or genetic mutations that confer resistance to FC-11-induced FAK degradation, researchers can gain insights into the cellular pathways that can be altered to evade the effects of the degrader.
Interactive Table: Example of a High-Throughput Screening Campaign for FC-11 Modulators.
| Compound Library | Assay Type | Cell Line | Readout | Potential Hits |
|---|---|---|---|---|
| 10,000 Small Molecules | Cell-based (FAK-GFP) | MDA-MB-231 | Fluorescence Intensity | Compounds that increase or decrease FAK-GFP degradation |
| Kinase Inhibitor Library | Cell-based (viability) | PA1 | CellTiter-Glo | Inhibitors that synergize with or antagonize FC-11 |
Advanced Imaging Techniques for Visualizing FAK Degradation Dynamics in Live Cells
Visualizing the spatiotemporal dynamics of FAK degradation in living cells provides crucial insights into the cellular response to FC-11. Advanced imaging techniques allow for the real-time tracking of FAK protein levels and localization. mdpi.com
Key Imaging Modalities:
Confocal Microscopy: This technique provides high-resolution optical sectioning, enabling the clear visualization of FAK localization within different cellular compartments, such as focal adhesions and the nucleus, and how this changes upon FC-11 treatment. nih.gov
Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the dynamics of FAK within focal adhesions. By photobleaching a region of interest and monitoring the recovery of fluorescence, researchers can determine how FC-11-induced degradation affects FAK mobility and turnover.
Förster Resonance Energy Transfer (FRET) Biosensors: FRET-based biosensors can be designed to report on FAK activity or conformational changes in real-time, providing a dynamic view of how FAK signaling is altered prior to and during degradation. plos.org
Live-Cell Imaging with Fluorescently Tagged Proteins: Expressing FAK fused to a fluorescent protein (e.g., GFP) allows for direct visualization of its degradation over time in response to FC-11. nih.gov
These imaging studies have revealed that FC-11 induces rapid degradation of FAK from its sites of action, disrupting its signaling and scaffolding functions. nih.gov
Functional Genomic Screening (e.g., CRISPR/Cas9) to Uncover Modulators of FC-11 Efficacy
Functional genomic screens, particularly those using CRISPR/Cas9 technology, are powerful tools for systematically identifying genes that modulate the efficacy of FC-11. nih.govmdpi.comfrontiersin.org These screens can uncover both sensitizers and resistance factors on a genome-wide scale. nih.govoup.comhaematologica.org
CRISPR/Cas9 Screening Approach:
Library Transduction: A pooled library of single-guide RNAs (sgRNAs), targeting thousands of genes in the human genome, is introduced into a population of cells. semanticscholar.org
Selection Pressure: The cells are then treated with FC-11.
Next-Generation Sequencing (NGS): The genomic DNA of the surviving cells is sequenced to determine the abundance of each sgRNA.
Data Analysis: sgRNAs that are either enriched or depleted in the FC-11-treated population correspond to genes whose knockout confers resistance or sensitivity, respectively. ashpublications.org
Insights from CRISPR Screens:
Identification of E3 Ligase Components: CRISPR screens can confirm the essentiality of CRBN and other components of the ubiquitin-proteasome system for FC-11 activity.
Discovery of Novel Resistance Pathways: These screens can identify previously unknown genes and pathways that, when inactivated, allow cells to survive FC-11 treatment. researchgate.net This information is critical for understanding potential mechanisms of acquired resistance in a therapeutic context.
Revealing Synthetic Lethal Interactions: CRISPR screens can identify genes that are essential for cell survival only in the presence of FAK degradation, highlighting potential combination therapy strategies. mdpi.com
Interactive Table: Potential Gene Hits from a CRISPR/Cas9 Screen for FC-11 Resistance.
| Gene | Function | Effect of Knockout | Implication |
|---|---|---|---|
| CRBN | E3 Ubiquitin Ligase Substrate Receptor | Resistance | Confirms on-target mechanism of FC-11 |
| CUL4A | Component of the CUL4-RBX1-DDB1-CRBN E3 Ligase Complex | Resistance | Highlights the importance of the entire E3 ligase complex |
| UBE2D3 | Ubiquitin-Conjugating Enzyme | Resistance | Implicates specific E2 enzymes in FAK ubiquitination |
Future Perspectives and Translational Trajectories of Fc 11 Research
Development of Next-Generation FAK Degraders and Beyond-FAK Degraders
The success of FC-11 has spurred the development of new FAK-targeting PROTACs with improved properties. nih.gov Researchers are exploring different combinations of FAK inhibitors, E3 ligase ligands, and linkers to enhance activity and drug-like characteristics. nih.govmdpi.com For instance, PROTACs have been developed using inhibitors like PF-562271, defactinib (B1662816), BI-4464, and TAE226, coupled with ligands for E3 ligases such as CRBN and von Hippel-Lindau (VHL). acs.orgmdpi.comresearchgate.net
One notable example is BSJ-04-146, a highly selective FAK degrader developed through structure-guided design. nih.gov This compound demonstrates rapid and potent FAK degradation with high specificity and has shown durable degradation in mouse models. nih.gov Compared to kinase inhibitors, BSJ-04-146 has a more pronounced effect on downstream signaling, cancer cell viability, and migration. nih.gov Another example, GSK215, also a potent and selective FAK-degrading PROTAC, induced rapid and prolonged FAK degradation in mice with a single dose. nih.govresearchgate.net
The insights gained from FC-11 and subsequent degraders are also paving the way for "beyond-FAK degraders." The design of bifunctional molecules that can induce the degradation of FAK alongside another therapeutic target is a promising future direction. acs.org This dual-target approach could offer more effective therapeutic outcomes, particularly in reversing drug resistance or enhancing the efficacy of other treatments like immunotherapy. acs.org
Table 1: Comparison of Selected FAK Degraders
| Compound | FAK Ligand | E3 Ligase Ligand | Key Findings | Reference(s) |
| FC-11 | PF-562271 | CRBN (Pomalidomide) | Potent, rapid, and reversible FAK degradation with picomolar DC50 values. researchgate.nettechscience.com | researchgate.nettechscience.com |
| PROTAC-3 | Defactinib derivative | VHL | Outperforms defactinib in inhibiting FAK-mediated cell migration and invasion. acs.org | acs.org |
| BI-3663 | BI-4464 | VHL | Effectively degrades FAK in multiple hepatocellular carcinoma cell lines. acs.orgfrontiersin.org | acs.orgfrontiersin.org |
| BSJ-04-146 | BSJ-04-175 | Not specified | Achieves rapid, potent, and highly specific FAK degradation with in vivo activity. nih.gov | nih.gov |
| GSK215 | GSK215 | VHL | Potent and selective; induces rapid and prolonged FAK degradation in vivo. nih.govmdpi.com | nih.govmdpi.com |
Exploration of Novel Therapeutic Indications for FAK Degradation Beyond Current Preclinical Scopes
While much of the initial research on FAK degraders like FC-11 has focused on cancer, the fundamental roles of FAK in various cellular processes suggest a broader therapeutic potential. frontiersin.orgresearchgate.net FAK is a key player in cell adhesion, migration, proliferation, and survival, processes that are also central to diseases other than cancer. frontiersin.orgtandfonline.com
One emerging area is the treatment of hepatocellular carcinoma (HCC). Studies have shown that FAK degradation via PROTACs can inhibit the migration and invasion of HCC cells in vitro and significantly reduce lung metastasis in vivo. nih.gov This effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Another novel application is in the development of reversible male contraceptives. Research has revealed that treatment with FC-11 leads to a significant decrease in sperm count and vitality in mice, a side effect not observed with FAK kinase inhibitors. frontiersin.org This suggests that the scaffolding function of FAK, which can only be disrupted by degradation, plays a crucial role in male fertility. nih.gov Importantly, this effect was found to be reversible upon cessation of treatment, highlighting its potential as a non-hormonal contraceptive strategy. nih.gov The exploration of FAK degradation in fields like fibrosis, inflammatory diseases, and neurodegeneration, where FAK's signaling and scaffolding functions are implicated, represents a promising frontier.
Role of FC-11 as a Chemical Probe for Deeper Understanding of FAK Biology
FC-11 and other FAK PROTACs serve as invaluable chemical tools for dissecting the distinct biological functions of FAK. researchgate.netnih.gov Before the advent of degraders, it was challenging to separate the kinase-dependent enzymatic functions from the kinase-independent scaffolding functions of FAK. tandfonline.comacs.org Kinase inhibitors could only block the former, leaving the scaffolding activities intact. bio-itworld.com
By inducing the complete removal of the FAK protein, FC-11 allows researchers to study the consequences of a total loss of FAK function. techscience.comfrontiersin.org This has been particularly insightful in understanding the role of nuclear FAK. For example, the scaffolding function of FAK is known to promote the degradation of the tumor suppressor p53. tandfonline.commdpi.comnih.gov By degrading FAK, PROTACs can disrupt this interaction, providing a therapeutic advantage over simple kinase inhibition. techscience.comnih.gov
The reversibility of FC-11's effects is another key feature that enhances its utility as a research tool. researchgate.net The ability to deplete FAK and then allow its levels to recover after the compound is removed enables precise studies of FAK's role in dynamic cellular processes. frontiersin.orgnih.gov This "on-off" capability provides a level of temporal control that is difficult to achieve with genetic knockdown methods. nih.gov
Unanswered Questions and Emerging Research Directions in the FC-11 and FAK Degrader Field
Despite significant progress, several questions remain, and new research avenues are continuously emerging in the field of FAK degradation.
Key Unanswered Questions:
Selectivity and Off-Target Effects: While current degraders like BSJ-04-146 show high proteome-wide specificity, a comprehensive understanding of potential off-target effects across different cell types and tissues is still needed. nih.gov
Mechanisms of Resistance: As with any targeted therapy, the potential for cancer cells to develop resistance to FAK degraders is a critical concern that requires investigation.
Translational Challenges: Moving from potent preclinical molecules to clinically approved drugs involves overcoming challenges related to oral bioavailability, pharmacokinetics, and long-term stability. bio-itworld.com
Differentiating Kinase vs. Scaffolding Roles: While degraders are powerful tools, precisely attributing specific biological outcomes solely to the loss of scaffolding versus kinase activity remains a complex task that requires sophisticated experimental designs. mdpi.com
Emerging Research Directions:
Targeting Specific FAK Domains: Developing degraders that target specific domains of FAK, such as the FERM or FAT domains, could offer novel therapeutic strategies by disrupting specific protein-protein interactions. nih.gov
Combination Therapies: Exploring the synergy between FAK degraders and other therapeutic modalities, such as immunotherapy or chemotherapy, is a major area of interest. tandfonline.comfrontiersin.orgnih.gov Targeting FAK can modulate the tumor microenvironment, potentially making tumors more susceptible to other treatments. frontiersin.org
Monovalent Degraders: The development of "molecular glue"-like or monovalent degraders that don't follow the traditional bifunctional PROTAC structure is an exciting new frontier that could offer alternative ways to induce FAK degradation. researchgate.net
Expanding the E3 Ligase Toolbox: Most current PROTACs utilize a limited number of E3 ligases, primarily CRBN and VHL. Identifying and validating new E3 ligases could expand the possibilities for creating next-generation degraders with different degradation profiles and tissue specificity. bio-itworld.com
The journey of FC-11 from a novel chemical entity to a pivotal research tool has illuminated the path forward for FAK-targeted therapies. The continued exploration of its capabilities and the development of next-generation compounds hold the promise of not only advancing our understanding of FAK biology but also delivering innovative treatments for a range of diseases.
Compound and Protein Glossary
| Name | Type | Description |
| FC-11 | PROTAC | A potent FAK degrader based on the FAK inhibitor PF-562271 and the CRBN E3 ligase ligand. researchgate.nettechscience.com |
| FAK (Focal Adhesion Kinase) | Protein | A non-receptor tyrosine kinase with both enzymatic and scaffolding functions, implicated in cancer and other diseases. frontiersin.orgresearchgate.net |
| PF-562271 | Kinase Inhibitor | A small molecule inhibitor of FAK's kinase activity, used as a component of FC-11. nih.govresearchgate.net |
| Defactinib (VS-6063) | Kinase Inhibitor | A second-generation FAK inhibitor used as a component in some PROTACs. encyclopedia.pub |
| PROTAC-3 | PROTAC | A FAK degrader developed from a defactinib derivative and a VHL ligand. acs.org |
| BSJ-04-146 | PROTAC | A highly selective, next-generation FAK degrader. nih.gov |
| GSK215 | PROTAC | A potent and selective FAK degrader with demonstrated in vivo activity. nih.govmdpi.com |
| BI-3663 | PROTAC | A FAK degrader based on the FAK inhibitor BI-4464 and a VHL ligand. acs.orgfrontiersin.org |
| CRBN (Cereblon) | Protein (E3 Ligase) | An E3 ubiquitin ligase component recruited by FC-11 to tag FAK for degradation. researchgate.net |
| VHL (von Hippel-Lindau) | Protein (E3 Ligase) | An E3 ubiquitin ligase component recruited by PROTACs like PROTAC-3 and BI-3663. acs.orgfrontiersin.org |
| p53 | Protein | A critical tumor suppressor protein whose degradation can be promoted by FAK's scaffolding function. tandfonline.comnih.gov |
Q & A
Q. What is the molecular mechanism by which FC-11 induces FAK degradation, and how does it differ from traditional FAK inhibitors?
FC-11 is a PROTAC (PROteolysis-TArgeting Chimera) composed of three elements: a FAK-binding ligand (e.g., PF-562271), an E3 ubiquitin ligase recruiter (e.g., pomalidomide for CRBN), and a linker. It facilitates FAK ubiquitination and subsequent proteasomal degradation, eliminating both enzymatic and non-enzymatic functions of FAK. In contrast, small-molecule inhibitors like PF-562271 only block FAK's kinase activity .
Q. What experimental assays are recommended to quantify FC-11 degradation efficiency (e.g., DC50, Dmax)?
- Western Blot : Standard for assessing FAK protein levels post-treatment. Evidence shows FC-11 achieves DC50 values of 40–370 pM depending on cell type, with near-complete degradation (Dmax) at 100 nM .
- Simple Western Technology : Enables high-throughput, automated quantification of dose-response curves using minimal lysate (3 µL) and multiplex analysis .
- Immunofluorescence : Validates tissue-specific FAK localization changes, e.g., reduced cytoplasmic FAK in testis seminiferous tubules .
Q. How can researchers confirm the selectivity of FC-11 for FAK over structurally homologous kinases like Pyk2?
Proteomic selectivity screens using mass spectrometry (e.g., DIA-TIMS) or targeted kinase panels are critical. FC-11 shows minimal off-target effects on Pyk2 (45% FAK homology) and no degradation of CDK1, CDK2, or FLT3, as confirmed in SRD15 cell lines .
Advanced Research Questions
Q. How do tissue-specific differences in FC-11 efficacy (e.g., brain vs. liver) impact experimental design for in vivo studies?
FC-11 does not cross the blood-brain barrier, limiting FAK degradation to peripheral tissues. Researchers must:
Q. What methodologies address contradictory data on FAK degradation reversibility in different tissues?
FC-11-induced FAK degradation is reversible, but recovery kinetics vary:
- Testis/Epididymis : FAK levels normalize within 14 days post-treatment.
- Preputial Gland : Only ~40% recovery after 14 days. To resolve discrepancies, conduct longitudinal sampling and use time-course Western blotting .
Q. How can proteomics and computational modeling enhance FC-11 optimization and target validation?
- Global Ubiquitinomics : Identifies novel degrader substrates and optimizes linker chemistry.
- AI-Driven Predictive Models : Leverage proteomic datasets to forecast degradation efficiency and off-target risks.
- PK-PD Frameworks : Integrate pharmacokinetic (e.g., tissue distribution) and pharmacodynamic (e.g., FAK degradation half-life) data for translational studies .
Q. What functional assays differentiate FAK enzymatic vs. non-enzymatic roles in vivo when using FC-11?
- Sperm Viability/Motility : FC-11 (unlike PF-562271) reduces sperm motility by >5-fold, highlighting non-enzymatic FAK roles in spermatogenesis.
- Apoptosis Assays : FC-11 increases germ cell apoptosis in seminiferous tubules, detectable via TUNEL staining.
- Embryo Development : Post-FC-11 treatment, monitor fertility rates and embryonic defects .
Methodological Best Practices
Q. What controls are essential when comparing FC-11 to FAK inhibitors or genetic knockdown models?
- Negative Control : Vehicle-treated cohorts.
- Inhibitor Control : PF-562271 (10 mg/kg BID) to isolate kinase-specific effects.
- Genetic Controls : FAK-knockout or siRNA models to validate PROTAC specificity .
Q. How should researchers optimize FC-11 dosing schedules to balance efficacy and toxicity?
Q. What strategies mitigate partial FAK degradation in resistant tissues (e.g., preputial gland)?
- Combination Therapy : Pair FC-11 with FAK inhibitors to target residual protein.
- Linker Optimization : Modify FC-11's polyethylene glycol (PEG) linker to enhance tissue penetration.
- Localized Delivery : Direct administration (e.g., intratesticular injection) for refractory tissues .
Data Interpretation and Contradictions
Q. How to reconcile discrepancies between in vitro DC50 values and in vivo degradation efficiency?
In vitro DC50 (e.g., 1.3 nM in Sertoli cells) may not translate directly in vivo due to:
Q. Why does FC-11 degrade phospho-FAK (pY397) more effectively than total FAK in some contexts?
PROTACs preferentially target active, phosphorylated FAK conformations. Quantify pY397/total FAK ratios via phospho-specific Western blots and correlate with functional outcomes (e.g., cell migration assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
